Dabsyl-L-proline
Overview
Description
Dabsyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a dabsyl group. The compound is known for its application in the field of analytical chemistry, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. The dabsyl group enhances the detection sensitivity of amino acids by providing a chromophore that absorbs visible light, making it easier to detect and quantify amino acids in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-proline typically involves the reaction of L-proline with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium bicarbonate or sodium carbonate. The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amino group of L-proline, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a product with high purity suitable for analytical applications .
Chemical Reactions Analysis
Types of Reactions: Dabsyl-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The dabsyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the dabsyl group.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are commonly used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: L-proline and the corresponding dabsyl derivative.
Scientific Research Applications
Dabsyl-L-proline has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a derivatizing agent for the detection and quantification of amino acids in HPLC analysis.
Biochemistry: Employed in the study of protein and peptide structures by labeling N-terminal amino acids.
Industry: Applied in the quality control of amino acid supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dabsyl-L-proline involves the formation of a stable covalent bond between the dabsyl group and the amino group of L-proline. This modification enhances the detection sensitivity of the amino acid by providing a chromophore that absorbs visible light. The dabsyl group acts as a reporter molecule, allowing for the easy detection and quantification of the derivatized amino acid in various analytical techniques .
Comparison with Similar Compounds
Dansyl-L-proline: Another derivative of L-proline, where the dansyl group is used instead of the dabsyl group.
L-azetidine-2-carboxylic acid: A proline analogue used in biochemical studies.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline, commonly found in collagen.
Uniqueness of Dabsyl-L-proline: this compound is unique due to its high sensitivity in detection and quantification of amino acids. The dabsyl group provides a strong chromophore that absorbs visible light, making it highly effective for use in HPLC analysis. This property distinguishes it from other proline derivatives and makes it a valuable tool in analytical chemistry .
Properties
IUPAC Name |
(2S)-1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHLDMYXACDQGQ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC[C@H]3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555051 | |
Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89131-09-9 | |
Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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